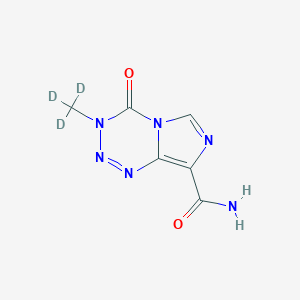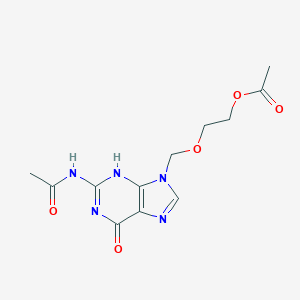
ジアセチルアシクロビル
概要
説明
2-[(2-アセトアミド-6-オキソ-6,9-ジヒドロ-1H-プリン-9-イル)メトキシ]エチルアセテートは、分子式C12H15N5O5、分子量309.2780の化学化合物です。 この化合物は、ヘルペス単純ウイルス感染症の治療に使用される抗ウイルス薬であるアシクロビルとの構造的類似性により、医薬品化学の分野で重要です .
製法
合成経路と反応条件
2-[(2-アセトアミド-6-オキソ-6,9-ジヒドロ-1H-プリン-9-イル)メトキシ]エチルアセテートの合成には、複数のステップが必要です。一般的な方法の1つは、アシクロビルのアセチル化です。 反応には通常、酢酸無水物とピリジンなどの塩基が使用され、アセチル化プロセスが促進されます . 反応条件には、反応物の分解や生成物を防ぐために反応混合物を低温に保つことが含まれます。
工業的生産方法
工業的な設定では、この化合物の生産には、大規模なアセチル化プロセスが関与する可能性があります。連続フロー反応器の使用により、反応の効率と収率を向上させることができます。 さらに、再結晶化やクロマトグラフィーなどの精製ステップが採用され、高純度の目的生成物が得られます .
科学的研究の応用
2-[(2-アセトアミド-6-オキソ-6,9-ジヒドロ-1H-プリン-9-イル)メトキシ]エチルアセテートは、いくつかの科学研究の応用があります。
作用機序
2-[(2-アセトアミド-6-オキソ-6,9-ジヒドロ-1H-プリン-9-イル)メトキシ]エチルアセテートの作用機序は、主にアシクロビルへの変換に関連しています。 アシクロビルは、ウイルスDNAポリメラーゼを阻害することにより抗ウイルス効果を発揮し、ウイルスDNAの複製を防ぎます . この化合物は、アシクロビルをその活性な三リン酸型にリン酸化させるウイルスチミジンキナーゼを標的にしています。この活性型は、ウイルスDNAへの組み込みのためにデオキシグアノシン三リン酸と競合し、鎖の終結とウイルス複製阻害につながります。
生化学分析
Biochemical Properties
It is known that the compound is synthesized from N, N’-diacetylguanine and AcOCH2CH2OCH2OAc in the presence of p-toluenesulfonic acid (p-TsOH) in dimethyl sulfoxide (DMSO) . The enzymes, proteins, and other biomolecules that Diacetylacyclovir interacts with are yet to be identified.
Cellular Effects
The cellular effects of Diacetylacyclovir are not well-documented. As a derivative of acyclovir, it may share similar antiviral properties. Acyclovir is known to inhibit viral coding, effectively treating herpes viruses such as herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein–Barr virus (EB) with little effect on normal cells
Molecular Mechanism
It is known that acyclovir, the parent compound of Diacetylacyclovir, works by inhibiting viral DNA replication . It is possible that Diacetylacyclovir may have a similar mechanism of action, but this has not been confirmed.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Acetamido-6-oxo-6,9-dihydro-1h-purin-9-yl)methoxy]ethyl acetate involves multiple steps. One common method includes the acetylation of acyclovir. The reaction typically involves the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . The reaction conditions often include maintaining the reaction mixture at a low temperature to prevent decomposition of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
反応の種類
2-[(2-アセトアミド-6-オキソ-6,9-ジヒドロ-1H-プリン-9-イル)メトキシ]エチルアセテートは、以下を含むさまざまな化学反応を起こします。
加水分解: この化合物は、水と酸または塩基触媒の存在下でアシクロビルと酢酸に加水分解されます.
酸化: この化合物は、対応する酸化生成物を形成する酸化反応を起こす可能性がありますが、これらの反応の特定の条件と試薬はあまり報告されていません.
一般的な試薬と条件
加水分解: 水、酸または塩基触媒(例:塩酸、水酸化ナトリウム)
酸化: 酸化剤(例:過マンガン酸カリウム、過酸化水素)
置換: 求核剤(例:アミン、チオール)
形成される主な生成物
加水分解: アシクロビルと酢酸
酸化: 親化合物の酸化誘導体
置換: 使用される求核剤に応じて、さまざまな置換誘導体
類似化合物との比較
2-[(2-アセトアミド-6-オキソ-6,9-ジヒドロ-1H-プリン-9-イル)メトキシ]エチルアセテートは、以下のような他のアシクロビル誘導体と似ています。
アシクロビル: 抗ウイルス薬として広く使用されている親化合物。
バラシクロビル: 経口バイオアベイラビリティが向上したアシクロビルのエステル化型。
ガンシクロビル: 作用機序が似ていますが、主にサイトメガロウイルス感染症に使用される別の抗ウイルス化合物。
独自性
2-[(2-アセトアミド-6-オキソ-6,9-ジヒドロ-1H-プリン-9-イル)メトキシ]エチルアセテートの独自性は、その構造修飾にあります。これにより、その薬物動態的特性に影響を与え、その抗ウイルス活性を高める可能性があります。
特性
IUPAC Name |
2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHLKZHSCMQLTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226085 | |
| Record name | Diacetylacyclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75128-73-3 | |
| Record name | N2-Acetyl-9-(2-acetoxyethoxymethyl)guanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75128-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacetylacyclovir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075128733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacetylacyclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-acetamido-6,9-dihydro-6-oxo-1H-purin-9-yl]methoxy]ethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETYLACYCLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U32280404H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


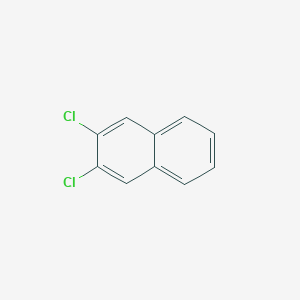
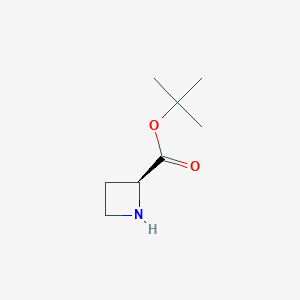
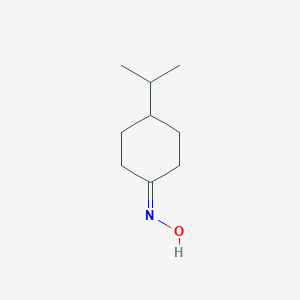
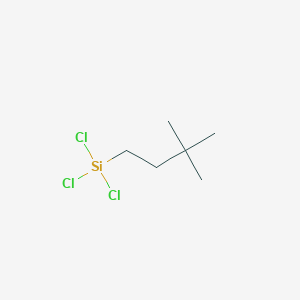
![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate](/img/structure/B20066.png)
![8-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B20067.png)
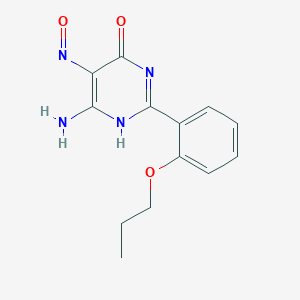
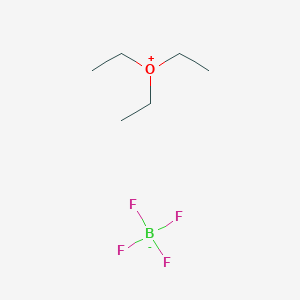
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B20077.png)
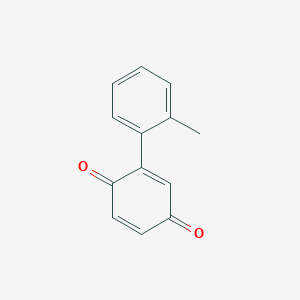
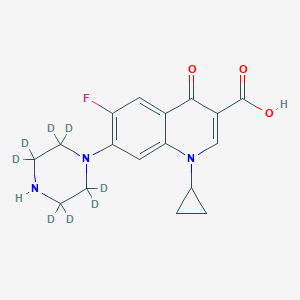
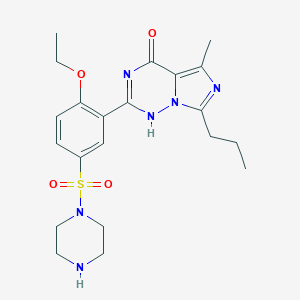
![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B20090.png)
